molecular formula C22H23ClN4OS B3019792 N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide CAS No. 1115407-62-9

N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

Cat. No. B3019792
M. Wt: 426.96
InChI Key: JFPGKRFABSFBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-(piperidin-1-yl)quinazolin-4-amine to form N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide, which is then reacted with piperidine to form the final product.

Starting Materials
3-chloro-4-methylbenzoyl chloride, 2-(piperidin-1-yl)quinazolin-4-amine, piperidine

Reaction
Step 1: 3-chloro-4-methylbenzoyl chloride is reacted with 2-(piperidin-1-yl)quinazolin-4-amine in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide., Step 2: N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide is then reacted with piperidine in the presence of a base such as potassium carbonate to form the final product, N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of phosphodiesterase-5 (PDE5), which is involved in the regulation of smooth muscle contraction. This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and relaxation of smooth muscle.

Biochemical And Physiological Effects

In addition to its effects on smooth muscle, N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of several inflammatory cytokines, which may explain its anti-inflammatory properties. It has also been shown to have anti-cancer properties, possibly due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in large-scale production.

Scientific Research Applications

Compound X has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also suggested that N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGKRFABSFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.